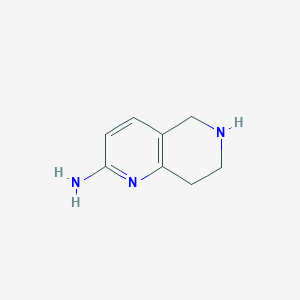

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQZNYOLOXKRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: Synthesis, Properties, and the Profile of 2-Amino Derivatives

An In-depth Technical Guide

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that are capable of binding to a multitude of biological targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a prominent member of this class. Its unique architecture, combining a planar, electron-deficient pyridine ring with a conformationally flexible saturated piperidine ring, provides a three-dimensional vector for substituent placement that is highly attractive for drug design. This scaffold is the foundation for potent modulators of challenging biological targets, including the Retinoid-related Orphan Receptor γt (RORγt) for autoimmune diseases and allosteric sites on HIV-1 integrase.[1][2]

This guide offers a comprehensive technical overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine core. It moves beyond a simple recitation of facts to explore the causality behind synthetic strategies and the logic of its application in drug discovery. We will delve into the established methods for synthesizing the core structure, predict the chemical properties and reactivity of the synthetically accessible but sparsely documented 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine , and provide validated protocols and characterization insights for researchers aiming to leverage this potent scaffold in their development programs.

Part 1: The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

Structural Features and Physicochemical Properties

The 5,6,7,8-tetrahydro-1,6-naphthyridine structure is a bicyclic heteroaromatic system with the molecular formula C₈H₁₀N₂.[3] The fusion of an aromatic pyridine ring with a saturated piperidine ring imparts a unique combination of rigidity and flexibility. The pyridine nitrogen (N1) is sp²-hybridized and weakly basic, influencing the aromatic system's electronic properties. In contrast, the piperidine nitrogen (N6) is a sp³-hybridized secondary amine, providing a key site for substitution and serving as a hydrogen bond donor or acceptor. This duality is fundamental to its utility as a scaffold.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | PubChem CID 13193882[3] |

| Molecular Weight | 134.18 g/mol | PubChem CID 13193882[3] |

| XLogP3 (Predicted) | 0.3 | PubChem CID 13193882[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 13193882[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 13193882[3] |

| Rotatable Bond Count | 0 | PubChem CID 13193882[3] |

Table 1: Core Physicochemical Properties.

Synthesis of the Core Scaffold

The construction of the tetrahydronaphthyridine core is a non-trivial synthetic challenge. The choice of synthetic route is dictated by the desired substitution pattern and scalability requirements. Two field-proven, mechanistically distinct approaches are highlighted below.

This classical approach is particularly effective for building the scaffold from a substituted pyridine precursor. It was notably employed in the development of the RORγt inverse agonist TAK-828F.[1][4] The causality behind this choice lies in its reliability for forming the crucial C-C bond that closes the saturated ring, starting from readily available pyridinylethylamine derivatives.

The general workflow involves the condensation of a pyridinylethylamine with an aldehyde or its equivalent (e.g., ethyl glyoxylate), followed by an acid-catalyzed intramolecular electrophilic substitution onto the pyridine ring. The primary drawback can be the need for relatively harsh conditions and the potential for low enantioselectivity unless a chiral auxiliary or catalyst is employed.[1][4]

For greater flexibility and access to diverse substitution patterns, a modern organometallic approach offers a powerful alternative. The cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles provides a convergent and efficient route to the core.[5][6] This method is often promoted by microwave irradiation, significantly reducing reaction times.

The strategic advantage of this method is its modularity. By varying the alkyne coupling partners, chemists can introduce a wide range of substituents onto the pyridine ring in a single, atom-economical step. This makes it exceptionally well-suited for the generation of compound libraries for high-throughput screening.[7]

Part 2: Focus on 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

While extensive literature exists for the core scaffold, the specific 2-amino derivative is less characterized. However, its synthesis is logically achievable, and its properties can be reliably predicted based on established chemical principles and data from closely related analogues.

Proposed Synthetic Access to the 2-Amino Moiety

The introduction of a primary amine at the C2 position of the pyridine ring is a key transformation for enabling further derivatization in drug discovery, particularly for creating amide, sulfonamide, and urea libraries.[7][8] A robust and high-yielding strategy would involve the late-stage functionalization of a pre-formed 2-halo-substituted tetrahydronaphthyridine core via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

This choice is predicated on the broad substrate scope and high functional group tolerance of modern Buchwald-Hartwig protocols, which are industry standards for C-N bond formation.

This protocol is a self-validating system, incorporating in-process controls and standard purification and analytical verification steps.

-

Reactor Setup: To a dry, argon-purged reaction vessel, add 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Reagent Addition: Add benzophenone imine (1.2 eq) as an ammonia surrogate, followed by a non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Solvent and Reaction: Add anhydrous toluene as the solvent. Heat the mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The causality for using benzophenone imine is that it serves as a stable, solid source of ammonia that avoids the handling of gaseous ammonia and often leads to cleaner reactions.

-

Workup and Hydrolysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate contains the protected imine intermediate. This intermediate is then hydrolyzed by stirring with 2N aqueous HCl for 1-2 hours.

-

Purification: Basify the aqueous layer with NaOH to pH > 10 and extract the product with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Predicted Chemical Properties and Reactivity

-

Basicity: The molecule possesses three nitrogen atoms of differing basicity. The exocyclic primary amine at C2 is the most basic and readily protonated (predicted pKa ~5-6). The secondary amine at N6 is also basic (predicted pKa ~8-9), while the pyridine nitrogen at N1 is significantly less basic (pKa ~2-3). This differential basicity is critical for selective reactions and for the compound's interaction with biological targets.

-

Reactivity: The nucleophilic C2-amine is the primary site of reactivity for derivatization. It will readily undergo:

-

Acylation: Reaction with acid chlorides or activated esters to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea Formation: Reaction with isocyanates. This reactivity profile makes it an ideal building block for combinatorial chemistry and library synthesis.[7][8]

-

Predicted Spectroscopic Characterization

Based on spectral data from related N-aryl and N-acyl derivatives, the following characteristic signals can be predicted for the title compound.[1][4]

| Spectrum | Predicted Signals and Key Features |

| ¹H NMR | ~7.2-7.4 ppm (d, 1H): Aromatic proton at C4. ~6.4-6.6 ppm (d, 1H): Aromatic proton at C3. ~4.8-5.2 ppm (br s, 2H): Protons of the NH₂ group. ~4.0-4.2 ppm (s, 2H): Methylene protons at C5. ~3.0-3.2 ppm (t, 2H): Methylene protons at C7. ~2.7-2.9 ppm (t, 2H): Methylene protons at C8. |

| ¹³C NMR | ~158-160 ppm: C2 carbon attached to the amine. ~145-150 ppm: Quaternary aromatic carbon C8a. ~135-138 ppm: Aromatic CH at C4. ~110-115 ppm: Aromatic CH at C3. ~108-112 ppm: Quaternary aromatic carbon C4a. ~45-50 ppm: Aliphatic CH₂ at C5. ~40-45 ppm: Aliphatic CH₂ at C7. ~25-30 ppm: Aliphatic CH₂ at C8. |

| HRMS (ESI+) | Predicted [M+H]⁺: m/z 150.1026 (for C₈H₁₂N₃⁺) |

Table 2: Predicted Spectroscopic Data.

Part 3: Applications in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a highly successful template in modern drug discovery. Its ability to position functional groups in precise three-dimensional orientations allows it to effectively probe the binding pockets of complex protein targets.

-

RORγt Inverse Agonists: Derivatives of this scaffold have been developed as potent inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines, offering a promising therapeutic strategy for autoimmune diseases like psoriasis and inflammatory bowel disease.[1][4]

-

HIV-1 Integrase Allosteric Inhibitors (ALLINIs): This scaffold is the core of a class of inhibitors that bind to an allosteric site on HIV-1 integrase, at the interface with its cellular cofactor LEDGF/p75.[2] This binding induces aberrant multimerization of the integrase enzyme, disrupting the viral replication cycle—a novel mechanism of action for antiretroviral therapy.[2]

-

Library Synthesis and Target Exploration: The synthetic tractability of the scaffold has been leveraged to create diverse chemical libraries. Screening of a 101-membered library based on this core revealed lead compounds with antituberculosis activity, demonstrating its potential against a broad range of therapeutic targets.[7]

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine is not widely available, prudent laboratory practice dictates handling it with the care afforded to analogous aromatic amines and aminotetralin structures.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a laboratory coat.[10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[9][10]

-

First Aid:

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

-

Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Semantic Scholar. [Link]

-

5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. PubChemLite. [Link]

-

Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications. [Link]

-

Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Semantic Scholar. [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the Physicochemical Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This guide provides an in-depth technical overview of the essential physicochemical characterization of a specific derivative, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine. While specific experimental data for this particular amine is not extensively documented in publicly available literature, this document will serve as a comprehensive roadmap for researchers and drug development professionals. We will detail the requisite experimental protocols and the scientific rationale behind them, enabling the thorough characterization of this and structurally related novel chemical entities. The methodologies outlined herein are designed to establish a robust and validated physicochemical profile, a critical foundation for any further development in pharmacology and toxicology.

Molecular Structure and Fundamental Properties

A foundational step in the characterization of any novel compound is the confirmation of its molecular structure and the determination of its basic physicochemical properties. These parameters are crucial for predicting the compound's behavior in various environments, including biological systems.

Structural Elucidation

The unambiguous determination of the chemical structure is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular framework. For a related compound, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, the NMR spectra in DMSO-d6 were noted to be simpler and more informative than in CDCl3 due to the presence of rotamers in the latter.[3] This highlights the importance of solvent selection in NMR experiments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight. For a precursor to a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, HRMS was used to find the [M+H]⁺ ion, confirming its molecular formula.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as primary amines (N-H stretching) and the aromatic system.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools can provide valuable initial estimates of a compound's properties. For the related 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine, the following properties have been computed:

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₁N₃ | [5] |

| Molecular Weight | 149.19 g/mol | [5] |

| XLogP3 | -0.4 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Topological Polar Surface Area | 50.9 Ų | [5] |

These values are for a structural isomer and should be used as an initial guide for experimental design.

Experimental Determination of Physicochemical Parameters

The following sections detail the experimental workflows for determining key physicochemical properties. The rationale behind each step is provided to ensure a thorough understanding of the process.

Solubility

Solubility is a critical parameter that influences bioavailability and formulation development. The equilibrium solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine should be determined in various media.

Experimental Protocol: Shake-Flask Method

-

Preparation of Media: Prepare a range of aqueous buffers with pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF).

-

Sample Preparation: Add an excess of the solid compound to each medium in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for equilibrium solubility determination due to its simplicity and reliability. The choice of pH values and biorelevant media provides insights into the compound's likely solubility behavior in different sections of the GI tract.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then a strong base (e.g., NaOH), or vice versa.

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. It relies on the fundamental principles of acid-base chemistry.

Melting Point and Thermal Analysis

The melting point is a key indicator of purity and is also important for formulation development.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and seal it.

-

Thermal Scan: Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Causality Behind Experimental Choices: DSC provides more information than a simple melting point apparatus, including the enthalpy of fusion and the detection of potential polymorphic transitions. For a related compound, 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one, a melting point of 168-171 °C has been reported.

Stability

Assessing the chemical stability of a compound is critical for determining its shelf-life and identifying potential degradation products.

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions: Expose solutions of the compound to a variety of stress conditions, including:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Elevated temperature (e.g., 60 °C)

-

Photolytic: Exposure to UV light

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound.

-

Mass Balance: Ensure that the total amount of the parent compound and its degradation products remains constant over time.

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Biological Context and Significance

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] Derivatives have been investigated as antitumor, anti-inflammatory, and antiviral agents. For instance, a complex derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, TAK-828F, is a potent RORγt inverse agonist with potential applications in autoimmune diseases.[3][4] The physicochemical properties determined through the protocols in this guide are essential for understanding how 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine might interact with biological systems and for guiding its development as a potential therapeutic agent.

Conclusion

The comprehensive physicochemical characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a critical, multi-faceted process that provides the foundational data for all subsequent drug discovery and development efforts. By systematically applying the detailed protocols for structural elucidation, solubility, pKa, thermal analysis, and stability, researchers can build a robust and reliable data package. This not only ensures a thorough understanding of the molecule's intrinsic properties but also de-risks its progression through the development pipeline. The principles and methodologies outlined in this guide are designed to be broadly applicable, providing a self-validating framework for the characterization of novel chemical entities within the promising class of naphthyridine derivatives.

References

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). National Institutes of Health.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications.

- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. (n.d.). PubChem.

- 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one. (n.d.). Merck.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | C8H11N3 | CID 53249914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Core

An In-Depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable building block for designing potent and selective therapeutic agents. Molecules incorporating this core have demonstrated significant activity in diverse biological pathways. Notably, derivatives have been developed as powerful HIV-1 integrase allosteric inhibitors, which target the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site to disrupt viral replication.[1] Furthermore, this scaffold is central to the development of novel Retinoid-related Orphan Receptor γt (RORγt) inverse agonists, such as TAK-828F, which are promising candidates for treating autoimmune diseases by modulating Th17 cell differentiation.[2][3]

Given its therapeutic potential, the unambiguous structural confirmation of novel analogs, such as 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine, is a critical step in the drug discovery and development process. Synthesis of this scaffold can be complex, sometimes involving methods like Pictet-Spengler reactions or cobalt-catalyzed [2+2+2] cyclizations, which can yield isomeric impurities.[3][4][5] Therefore, a rigorous, multi-technique analytical approach is not merely procedural but essential for ensuring the integrity of research and development efforts.

This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine, designed for researchers and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating system of analysis from initial formula confirmation to final three-dimensional structure determination.

Part 1: Foundational Analysis: Molecular Formula and Integrity

The first step in any structure elucidation is to confirm the molecular formula and assess the purity of the sample. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase.

Expertise in Action: High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine (C₈H₁₁N₃), this precision is crucial to distinguish it from potential isomers or impurities with the same nominal mass.

A key principle supporting the proposed structure is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The calculated monoisotopic mass of C₈H₁₁N₃ is approximately 149.0953 Da, an odd value consistent with the presence of three nitrogen atoms.

Experimental Protocol: ESI-TOF HRMS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 with 0.1% formic acid to facilitate protonation).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Mass Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard (e.g., sodium formate or a commercial calibration mix) to guarantee mass accuracy.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the m/z value for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₈H₁₂N₃⁺.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₈H₁₁N₃ | - | - |

| [M+H]⁺ Ion | C₈H₁₂N₃⁺ | - | - |

| Monoisotopic Mass | 149.09530 Da | To be determined | < 5 |

Part 2: Connectivity Mapping via Nuclear Magnetic Resonance (NMR)

Once the molecular formula is confirmed, NMR spectroscopy is employed to map the precise connectivity of atoms, distinguishing the target molecule from its isomers. A multi-step approach, from simple 1D experiments to more complex 2D correlations, is essential for assembling the structural puzzle.

Caption: Integrated NMR strategy for structure elucidation.

¹H and ¹³C NMR: The Initial Sketch

¹H NMR provides the first look at the electronic environment of the protons, while ¹³C NMR confirms the number and type of carbon atoms. For 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine, we expect distinct signals for the aromatic pyridine ring, the saturated piperidine ring, and the amine group.

-

Aromatic Region (~6.0-8.0 ppm): Two signals corresponding to the protons on the pyridine ring.

-

Aliphatic Region (~2.5-4.5 ppm): Signals for the three CH₂ groups of the tetrahydropyridine ring. The protons on carbons adjacent to the nitrogen atoms (C5 and C7) will be deshielded and appear further downfield.[7]

-

Amine Protons (~5.0-6.0 ppm): A broad signal for the NH₂ protons, which can be confirmed by its disappearance upon D₂O exchange.

Insight from Experience: In related heterocyclic systems, NMR spectra can be complicated by the presence of rotamers (rotational isomers), leading to peak broadening or duplication.[3] Performing the analysis in a solvent like DMSO-d₆ at a slightly elevated temperature can often coalesce these signals into a sharp, easily interpretable spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and coupling patterns.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Look for the disappearance of the NH₂ signal.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments using default instrument parameters. Ensure sufficient resolution in the indirect dimension for clear cross-peaks.

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be critical for tracing the connectivity of the -CH₂-CH₂-CH₂- fragment within the saturated ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this scaffold. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would confirm the 1,6-naphthyridine skeleton include:

-

Correlations from the C5 protons to the aromatic carbons C4 and C4a.

-

Correlations from the C7 protons to the aromatic carbon C8a.

-

Correlations from the aromatic protons to various carbons in both rings, confirming the ring fusion.

-

Data Presentation: Predicted NMR Assignments

The following table summarizes the expected chemical shifts for 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine, based on data from structurally related compounds.[2][3]

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 2 | - | ~158-162 | - |

| 3 | ~6.2-6.5 (d) | ~105-110 | C2, C4a, C5 |

| 4 | ~7.3-7.6 (d) | ~138-142 | C2, C5, C8a |

| 4a | - | ~118-122 | - |

| 5 | ~4.2-4.5 (s or t) | ~40-45 | C4, C4a, C7 |

| NH (6) | Broad, variable | - | - |

| 7 | ~3.3-3.6 (t) | ~45-50 | C5, C8, C8a |

| 8 | ~2.8-3.1 (t) | ~25-30 | C4a, C7 |

| 8a | - | ~155-160 | - |

| NH₂ | ~5.5-6.0 (s, broad) | - | C2, C3 |

Part 3: Unambiguous Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is the most critical and often challenging step. High-purity material is essential.

-

Method: Slowly evaporate the solvent from a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.

-

Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

-

-

Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting hundreds or thousands of diffraction patterns.

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

An initial model of the molecule is fitted to the map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

Conclusion: A Synergistic and Self-Validating Approach

The rigorous structure elucidation of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine is not a linear process but a synergistic interplay of advanced analytical techniques. HRMS provides the foundational confirmation of the molecular formula, guided by the Nitrogen Rule. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, leveraging chemical shifts, coupling constants, and through-bond correlations to build the molecular skeleton. Finally, single-crystal X-ray crystallography offers the definitive and irrefutable three-dimensional structure. Each step in this workflow validates the last, creating a self-consistent and authoritative body of evidence that is essential for advancing research in medicinal chemistry and drug development.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

-

Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Structural Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with multiple points for substitution, makes it an attractive core for developing novel therapeutics targeting a range of biological targets.[1][2] The introduction of an amine group at the 2-position, yielding 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine, further enhances its utility by providing a key hydrogen bond donor and a site for further chemical elaboration. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of compounds based on this scaffold. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the rigorous protocols for their acquisition and interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The standard IUPAC numbering for the 1,6-naphthyridine core is presented below. This numbering scheme will be used consistently for all spectral assignments.

Caption: IUPAC numbering for the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine core.

Predicted Spectroscopic Data & Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~7.45 | d | 1H | H-4 | Aromatic proton deshielded by the adjacent C=N bond. Expected to be a doublet due to coupling with H-3. |

| ~6.50 | d | 1H | H-3 | Aromatic proton coupled to H-4. Shielded relative to H-4. |

| ~5.50 | br s | 2H | C2-NH₂ | Amine protons are typically broad due to quadrupole broadening and exchange. Their chemical shift is solvent-dependent. |

| ~4.80 | br s | 1H | N6-H | Secondary amine proton, typically a broad singlet. |

| ~3.80 | s | 2H | H-5 | Methylene protons adjacent to a nitrogen atom (N6) but on a saturated ring fused to an aromatic system. Appears as a singlet due to the absence of adjacent protons for coupling. |

| ~3.00 | t | 2H | H-8 | Aliphatic methylene protons adjacent to the aromatic ring. Expected to be a triplet due to coupling with H-7. |

| ~2.75 | t | 2H | H-7 | Aliphatic methylene protons adjacent to the secondary amine (N6). Expected to be a triplet due to coupling with H-8. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~158.0 | C-2 | Aromatic carbon directly attached to the electron-donating amine group, resulting in significant deshielding. |

| ~155.5 | C-8a | Aromatic bridgehead carbon adjacent to N1. |

| ~148.0 | C-4 | Aromatic CH carbon, deshielded by the adjacent N1 atom. |

| ~115.0 | C-4a | Aromatic bridgehead carbon. |

| ~108.0 | C-3 | Aromatic CH carbon, shielded by the resonance effect of the C2-NH₂ group. |

| ~45.0 | C-5 | Aliphatic carbon adjacent to the secondary amine N6. |

| ~40.0 | C-7 | Aliphatic carbon adjacent to the secondary amine N6. |

| ~25.0 | C-8 | Aliphatic carbon adjacent to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Assignment | Rationale & Causality |

|---|---|---|

| 150.1026 | [M+H]⁺ | The protonated molecular ion. The molecular formula C₈H₁₁N₃ gives a monoisotopic mass of 149.0953.[6][7] |

| 133.0764 | [M+H - NH₃]⁺ | A common fragmentation pathway for primary amines is the loss of ammonia. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted IR Data (KBr Pellet, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

|---|---|---|---|

| 3450 - 3300 | Medium, Doublet | N-H Stretch (Primary Amine) | The two distinct peaks correspond to the asymmetric and symmetric stretching of the -NH₂ group.[8] |

| 3300 - 3250 | Medium, Singlet | N-H Stretch (Secondary Amine) | A single, sharp peak characteristic of the N-H bond in the tetrahydropyridine ring. |

| 3100 - 3000 | Medium | C(sp²)-H Stretch | Aromatic C-H stretching vibrations. |

| 2960 - 2850 | Strong | C(sp³)-H Stretch | Aliphatic C-H stretching from the -CH₂- groups in the saturated ring. |

| ~1620 | Strong | N-H Bend (Scissoring) | The in-plane bending vibration of the primary amine group.[8] |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic ring stretching vibrations characteristic of the naphthyridine core. |

Standard Operating Protocols for Spectroscopic Analysis

The trustworthiness of any spectroscopic data hinges on the rigor of the experimental protocol. The following sections detail self-validating methodologies for acquiring high-quality data.

Workflow for Comprehensive Spectroscopic Characterization

The logical flow of analysis ensures that each technique builds upon the last, leading to an unambiguous structural assignment.

Caption: A validated workflow for the complete spectroscopic characterization of a novel compound.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO is strategic as it solubilizes polar compounds and its residual solvent peak does not obscure key regions of the spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Tune and shim the probe to the sample to ensure magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with a 90° pulse, a relaxation delay of 5 seconds (to ensure full relaxation of aromatic protons), and 16 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ 39.52 ppm).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background ions.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Operate the source in positive ion mode, as the amine functionalities are basic and readily protonated.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

Ensure the mass analyzer is calibrated to provide high mass accuracy (< 5 ppm error).

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion peak.

-

Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

If necessary, perform MS/MS fragmentation on the parent ion to aid in structural elucidation.

-

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. The transparency is critical to minimize light scattering.

-

-

Instrument Setup (FT-IR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands corresponding to the key functional groups as outlined in Table 4.

-

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when applied in a coordinated and methodologically sound manner, provide a complete and unambiguous structural confirmation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine. The predicted data and detailed protocols within this guide serve as a robust framework for researchers, enabling confident characterization of this important heterocyclic scaffold and its derivatives in drug discovery and development programs.

References

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. RSC. [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

-

Ghorai, S. K., et al. (2010). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

-

ResearchGate. (2012). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

-

Ghorai, S. K., et al. (2011). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Library of Medicine. [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. RSC. [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

-

Wiley-VCH. (2006). SUPPORTING INFORMATION. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

PubChemLite. (n.d.). 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. PubChemLite. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | C8H11N3 | CID 53249914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Synthesis of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine Derivatives

Introduction: The Rising Prominence of the Tetrahydro-1,6-naphthyridine Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework has emerged as a privileged scaffold in modern drug discovery, demonstrating significant potential across a range of therapeutic areas. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. Notably, derivatives of this heterocyclic system have shown promise as potent Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases and as HIV-1 integrase allosteric inhibitors.[1][2] The synthesis of 2-amino substituted derivatives, in particular, is of considerable interest as the amino group serves as a versatile handle for further functionalization, enabling the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of a robust and adaptable synthetic strategy for the preparation of novel 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established, peer-reviewed chemical transformations, with a focus on providing not just procedural details, but also the underlying scientific rationale for key experimental choices.

Strategic Overview of the Synthetic Approach

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives can be strategically dissected into three principal stages:

-

Construction of the Core Scaffold: The initial phase focuses on the assembly of the foundational 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one. This can be achieved through various convergent strategies, one of which involves the condensation of a suitably functionalized pyridine precursor.

-

Introduction of a Halogen Handle: To facilitate the subsequent introduction of the amino group, the 2-oxo functionality of the naphthyridinone is converted to a 2-halo derivative, typically a chloro or bromo substituent. This transformation activates the C2 position for nucleophilic substitution or cross-coupling reactions.

-

Catalytic Amination: The final stage involves the installation of the 2-amino group via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This powerful transformation allows for the formation of the C-N bond under relatively mild conditions with high functional group tolerance.

Caption: A generalized workflow for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives.

Part 1: Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one Core

A versatile and efficient method for the construction of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one scaffold involves a multi-component reaction starting from readily available materials. One such approach is the condensation of a 4-aminopyridine derivative with a suitable dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one

This protocol is a representative example and may require optimization based on the specific substitution pattern desired on the naphthyridine core.

Materials:

-

4-Aminonicotinaldehyde

-

Malonamide

-

Piperidine

-

Ethanol

Procedure:

-

To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add malonamide (1.1 eq).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one.

Rationale: This condensation reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of malonamide, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable naphthyridinone ring system. Piperidine acts as a basic catalyst to facilitate these transformations.

Part 2: Halogenation of the Naphthyridinone Scaffold

The conversion of the 2-oxo group to a more reactive halide is a critical step. A common and effective method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or as part of a Vilsmeier-Haack type reagent.

Experimental Protocol: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Materials:

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene (or another high-boiling inert solvent)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one (1.0 eq) in toluene.

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.

Rationale: The reaction of the naphthyridinone tautomer (a hydroxypyridine) with phosphorus oxychloride in the presence of DMF forms a Vilsmeier-Haack type intermediate. This highly electrophilic species facilitates the displacement of the hydroxyl group with a chloride ion, yielding the desired 2-chloro derivative. The use of an inert atmosphere is crucial to prevent hydrolysis of the reagents and intermediates.

Part 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[3][4] It is particularly well-suited for the amination of heteroaryl chlorides, which can be challenging substrates for traditional nucleophilic aromatic substitution reactions. To install a primary amino group, an ammonia surrogate such as benzophenone imine is often employed, followed by acidic hydrolysis to reveal the desired amine.[5]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Materials:

-

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

-

Benzophenone imine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Hydrochloric acid (for deprotection)

Procedure:

Step A: Buchwald-Hartwig Coupling

-

In a Schlenk tube or a similar reaction vessel under an inert atmosphere, combine 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

-

Add the base (1.5-2.0 eq) and the anhydrous, degassed solvent.

-

Add benzophenone imine (1.2 eq) to the reaction mixture.

-

Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or taken directly to the next step.

Step B: Deprotection

-

Dissolve the crude product from Step A in a suitable solvent such as tetrahydrofuran (THF).

-

Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 1-2 hours.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine.

Rationale and Optimization:

-

Catalyst System: The choice of palladium precursor and ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like chloropyridines.[6] Electron-rich and bulky phosphine ligands, such as Xantphos or RuPhos, are often effective in promoting the oxidative addition of the C-Cl bond to the palladium(0) center.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be employed, potentially requiring higher reaction temperatures or more active catalyst systems.

-

Ammonia Surrogate: The direct use of ammonia gas can be challenging due to its volatility and potential to form over-aminated byproducts. Benzophenone imine serves as a convenient and effective ammonia equivalent, and the resulting imine product is readily hydrolyzed under acidic conditions.[5]

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of heteroaryl chlorides, which can serve as a starting point for the optimization of the synthesis of 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | G3-Palladacycle |

| Ligand | Xantphos | RuPhos | BrettPhos |

| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol |

| Temperature (°C) | 100 | 110 | 90 |

| Typical Yield Range | Moderate to High | Good to High | Good to High |

Conclusion and Future Directions

The synthetic strategies outlined in this technical guide provide a robust and adaptable framework for the preparation of novel 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives. The modular nature of this approach, particularly the versatility of the Buchwald-Hartwig amination, allows for the introduction of a wide range of substituents at the 2-position, facilitating the generation of diverse chemical libraries for drug discovery programs. Further exploration of one-pot procedures and the development of more sustainable catalytic systems will continue to enhance the efficiency and environmental friendliness of these important synthetic transformations.[7][8]

References

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]

-

Smith, J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1494-1507. [Link]

-

Al-Zoubi, R. M. (2014). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 63(3), 303-312. [Link]

-

El-Gaby, M. S. A., et al. (2014). One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of Heterocyclic Chemistry, 51(4), 983-988. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Seregin, I. V., & Gevorgyan, V. (2007). Vilsmeier–Haack Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 165-196). John Wiley & Sons, Inc. [Link]

-

Abdel-Megeed, M. F., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-195. [Link]

-

Sharma, S. D., & Kaur, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3595. [Link]

-

Frank, A. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

-

Chemical Review and Letters. (2021). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 4(4), 189-195. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

de Nanteuil, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Organometallics, 31(22), 7753-7793. [Link]

-

Kwiecień, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

Biological activity screening of tetrahydronaphthyridine scaffolds

An In-Depth Technical Guide to the Biological Activity Screening of Tetrahydronaphthyridine Scaffolds

Authored by a Senior Application Scientist

Introduction: The Tetrahydronaphthyridine Scaffold - A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds".[1][2] The tetrahydronaphthyridine (THN) core is a prime example of such a scaffold, characterized by a fused heterocyclic system that provides a rigid, three-dimensional structure amenable to diverse functionalization. This structural rigidity allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.

The inherent value of the THN scaffold lies in its proven versatility. Derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, the THN framework has emerged as a particularly fruitful starting point for the development of kinase inhibitors, a critical class of therapeutics in oncology.[6][7] This guide provides a comprehensive, field-proven methodology for the systematic biological activity screening of novel chemical libraries based on the tetrahydronaphthyridine scaffold, from initial library synthesis to hit validation and early-stage toxicological profiling.

Part 1: Library Design and Synthesis - Forging the Tools for Discovery

The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. For THN scaffolds, the goal is to create a collection of molecules that explores a wide range of chemical space around the core structure, enabling the elucidation of Structure-Activity Relationships (SAR).[6]

Rationale for Library Design

A successful library design balances diversity and focus. Key considerations include:

-

Vectorial Diversity: Substituents should be introduced at multiple positions on the THN core to probe different regions of a target's binding pocket.

-

Physicochemical Properties: The library should encompass a range of properties (e.g., lipophilicity, hydrogen bonding potential, polarity) to maximize the chances of identifying compounds with favorable drug-like characteristics.

-

Synthetic Tractability: The design must be guided by feasible and robust synthetic routes that allow for the efficient generation of analogs. Modern approaches favor modular and automated synthesis to accelerate this process.[8]

Experimental Protocol: Modular Synthesis of a THN Library

A robust and modular synthetic strategy is paramount for generating a diverse library. The following protocol outlines a representative automated continuous flow synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines, adapted from established methods.[8] This approach is advantageous due to its scalability and ability to rapidly generate analogs from abundant primary amine feedstocks.

Step-by-Step Synthesis Protocol:

-

Preparation of Starting Materials: Synthesize the requisite halogenated vinylpyridine precursor according to established literature procedures.

-

Flow Chemistry Setup: Assemble a continuous flow reactor system (e.g., Vapourtec) equipped with the necessary pumps, reactors, and back-pressure regulators. An autosampler is used for sequential loading of different primary amine substrates.[8]

-

Hydroaminoalkylation (HAA):

-

A solution of the halogenated vinylpyridine and a photoredox catalyst in a suitable solvent is pumped into the flow system.

-

Concurrently, a solution of the primary amine feedstock is introduced into the stream.

-

The combined stream is passed through a UV-light reactor to facilitate the photoredox-catalyzed HAA reaction.

-

-

Intramolecular SNAr Cyclization:

-

The output from the HAA reactor, containing the intermediate, is directly channeled into a heated reactor coil.

-

The elevated temperature promotes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of the tetrahydronaphthyridine ring system.

-

-

Collection and Purification:

-

The reaction mixture exits the flow system and is collected in fractions corresponding to each unique primary amine input.

-

The crude products are then purified using automated mass-directed preparative HPLC to yield the final library of THN derivatives.

-

This automated approach enables the rapid synthesis of a 'lead-like' library of THN compounds, each with a unique substitution pattern derived from the starting primary amine.[8]

Part 2: The Screening Cascade - A Multi-Pronged Strategy for Hit Identification

A robust screening strategy employs a tiered approach, starting with broad primary screens to identify initial "hits," followed by more focused secondary and confirmatory assays. For the THN scaffold, a parallel screening approach targeting different therapeutic areas is highly effective.

Target-Based Screening: Kinase Inhibition Assays

Given the established success of THN scaffolds as kinase inhibitors, a primary target-based screen against a panel of relevant kinases is a logical starting point.[6] Protein kinases are crucial enzymes in signal transduction, and their dysregulation is a hallmark of cancer.[9][10]

Causality in Kinase Assay Design:

The choice of assay format is critical. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing false positives often seen with indirect detection methods.[11] The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) to allow for the detection of ATP-competitive inhibitors, which is a common mechanism for this class of compounds.[9][11]

Experimental Protocol: High-Throughput Radiometric Kinase Assay (33P-ATP)

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a specific peptide or protein for the kinase), and a solution of 33P-labeled ATP.

-

Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the THN library compounds (typically at a 10 µM final concentration) into 384-well assay plates. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

-

Kinase/Substrate Addition: Add the premixed kinase and substrate solution to all wells.

-

Initiation of Reaction: Add the 33P-ATP solution to all wells to start the enzymatic reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.[11]

-

Washing: Wash the filter membranes extensively to remove unincorporated 33P-ATP.

-

Detection: Dry the membranes and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting >50% inhibition.

Phenotypic Screening: Anticancer Cell Viability Assays

Phenotypic screening assesses a compound's effect in a more biologically relevant context, without prior knowledge of the specific molecular target.[12] This is crucial as it can identify compounds that work through novel mechanisms or require cellular metabolism for their activity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cytotoxicity.[13]

-

Cell Plating: Seed cancer cells (e.g., a panel representing different tumor types like Colo-205 for colon cancer[6] or MCF-7 for breast cancer[14]) into 384-well, white-walled plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[15]

-

Compound Treatment: Add the THN library compounds to the cells at a final concentration of 10 µM.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Addition: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Detection: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent cell viability relative to DMSO-treated control wells. Hits are defined as compounds causing a significant reduction in viability (e.g., >50%).